molecular formula C5H10F2N2 B14853274 (2,2-Difluorocyclopentyl)hydrazine

(2,2-Difluorocyclopentyl)hydrazine

Cat. No.: B14853274
M. Wt: 136.14 g/mol
InChI Key: WQNROLRWTKOFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluorocyclopentyl)hydrazine is an organic compound with the molecular formula C6H12F2N2 It is a derivative of hydrazine, where the hydrazine moiety is attached to a difluorocyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopentyl)hydrazine typically involves the reaction of difluorocyclopentyl derivatives with hydrazine. One common method is the hydrazine-reducing method, where difluorocyclopentyl compounds are reacted with hydrazine under controlled conditions . The reaction is usually carried out under atmospheric pressure and in the absence of hydrogen gas to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopentyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The difluorocyclopentyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield difluorocyclopentyl oxides, while reduction reactions may produce simpler hydrazine derivatives.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form reactive intermediates and its interaction with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,2-Difluorocyclopentyl)hydrazine include:

  • (2,2-Difluorocyclopentyl)methylhydrazine
  • Difluorocyclopentylamine
  • Difluorocyclopentylhydrazone

Uniqueness

What sets this compound apart from similar compounds is its unique difluorocyclopentyl ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

(2,2-difluorocyclopentyl)hydrazine

InChI

InChI=1S/C5H10F2N2/c6-5(7)3-1-2-4(5)9-8/h4,9H,1-3,8H2

InChI Key

WQNROLRWTKOFKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.